molecular formula C5HF11O B1294798 Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether CAS No. 3330-15-2

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

Cat. No.: B1294798
CAS No.: 3330-15-2
M. Wt: 286.04 g/mol
InChI Key: CUTPKDUMZWIJKT-UHFFFAOYSA-N
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Description

Historical Context and Discovery

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (CAS 3330-15-2), also known as Fluoroether E-1 , emerged as a critical compound in the early 21st century during efforts to replace perfluorooctanoic acid (PFOA). Developed as part of the GenX technology by Chemours (a DuPont spin-off), it was introduced in 2009 to address regulatory concerns over PFOA’s environmental persistence and toxicity. Its synthesis involves the transformation of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid (FRD-903) into ammonium salts (FRD-902) during fluoropolymer production, with Fluoroether E-1 generated as a byproduct.

Nomenclature and Chemical Identification Parameters

The compound’s systematic IUPAC name is 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane , reflecting its branched ether structure. Key identifiers include:

Parameter Value Source
Molecular Formula C₅HF₁₁O
Molecular Weight 286.04 g/mol
Boiling Point 40–42°C
Density 1.538 g/cm³
CAS Registry Number 3330-15-2
SMILES Notation C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F

Structural analyses confirm a central ether oxygen bridging heptafluoropropyl and tetrafluoroethyl groups, with fluorine atoms occupying all non-ether-bonded positions.

Classification within Per- and Polyfluoroalkyl Substances (PFAS)

Fluoroether E-1 belongs to the perfluoroalkyl ethers subclass of PFAS, characterized by ether linkages within fluorinated carbon chains. Unlike legacy PFAS like PFOA, its shorter chain length (C5 vs. C8) and ether oxygen were designed to reduce bioaccumulation potential. However, it shares PFAS hallmarks:

  • Environmental persistence : Resists hydrolysis and photodegradation due to strong C–F bonds.
  • Mobility in aquatic systems : High water solubility (log Kow ≈ 1.5) facilitates transport in groundwater.
  • Industrial utility : Serves as a surfactant in fluoropolymer manufacturing.

Significance in Fluorinated Ether Chemistry

Fluoroether E-1 is pivotal in advancing short-chain PFAS chemistry , offering:

  • Thermal stability : Withstands temperatures up to 200°C, making it suitable for high-performance polymer processing.
  • Chemical inertness : Resists reactions with acids, bases, and oxidizers, ideal for coatings and electronics.
  • Synthetic versatility : Acts as a precursor for fluorinated monomers and surfactants.

Its role in the GenX process highlights its industrial importance, enabling PFOA-free production of polytetrafluoroethylene (PTFE).

Current Research Landscape and Knowledge Gaps

Recent studies focus on:

  • Degradation pathways : Fluoroether E-1 forms via HFPO-DA degradation in polar aprotic solvents (e.g., acetone, DMSO) with half-lives of 1–5 hours.
  • Environmental detection : Detected in air emissions near fluoropolymer plants and in drinking water samples at concentrations up to 812 ng/L.
  • Analytical challenges : Standard LC-MS methods struggle with its volatility; GC-MS with headspace sampling is preferred.

Critical knowledge gaps include:

  • Long-term ecological impacts of low-level exposure.
  • Mechanisms of atmospheric transport and deposition.
  • Biodegradation potential in soil and sediment systems.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF11O/c6-1(2(7,8)9)17-5(15,16)3(10,11)4(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTPKDUMZWIJKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3CF2CF2OCFHCF3, C5HF11O
Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8052017
Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Molecular Weight

286.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3330-15-2
Record name 1,1,1,2,2,3,3-Heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)propane
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Propane, 1,1,1,2,2,3,3-heptafluoro-3-(1,2,2,2-tetrafluoroethoxy)-
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Record name Perfluoro-3-(1H-perfluoroethoxy)propane
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Record name Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
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Preparation Methods

Salt-forming Reaction Followed by Decarboxylation

This method involves a two-step process where perfluoro-2-propoxy propionyl fluoride reacts with a salt-forming agent under specific conditions. The procedure is as follows:

  • Materials Required :

    • Perfluoro-2-propoxy propionyl fluoride
    • Salt-forming agents (e.g., metal carbonates)
    • Organic solvents (e.g., diethylene glycol dimethyl ether)
    • Catalysts (e.g., N,N,N',N'-Tetramethyl Ethylene Diamine)
  • Procedure :

    • In a reactor equipped with stirring and reflux capabilities, add the organic solvent and catalyst.
    • Cool the system to below 10 °C and slowly add the perfluoro-2-propoxy propionyl fluoride while maintaining the temperature below 30 °C.
    • Allow the mixture to react at 50–60 °C for 0.5–1 hour.
    • Increase the temperature to 70–100 °C for decarboxylation for 1–3 hours.
    • Collect the product via reflux tower condensation.
  • Yield : The yield reported for this method is approximately 92.4% with high purity levels (99% content of heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether).

Direct Reaction with Ammonia

Another method involves the reaction of heptafluoropropane derivatives with ammonia in an autoclave setup.

  • Materials Required :

    • Heptafluoropropane derivative (e.g., perfluoropropoxy)
    • Ammonia solution (28-30%)
    • Steel autoclave
  • Procedure :

    • Combine the heptafluoropropane derivative and ammonia solution in an autoclave.
    • Heat the mixture at 160–165 °C for 12 hours under stirring.
    • After cooling, separate the liquid residue and wash to neutral pH.
  • Yield : This method yields approximately 50% of the desired ether.

Reflux Conditions in Organic Solvents

This method focuses on utilizing various organic solvents to facilitate the reaction under reflux conditions.

  • Materials Required :

    • Organic solvent (e.g., N,N-dimethylformamide)
    • Heptafluoropropane derivative
    • Catalysts (similar to those used in previous methods)
  • Procedure :

    • Mix the solvent and catalyst in a flask and cool it.
    • Gradually add the heptafluoropropane derivative while controlling the temperature.
    • Maintain reflux conditions for several hours to ensure complete reaction.
  • Yield : Reports indicate yields around 91% with high purity.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method:

Method Yield (%) Purity (%) Reaction Time Advantages
Salt-forming + Decarboxylation ~92.4 ~99 1-4 hours High yield and purity
Direct Reaction with Ammonia ~50 High 12 hours Simplicity in setup
Reflux in Organic Solvents ~91 High Several hours Flexibility in solvent choice

Chemical Reactions Analysis

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is known for its chemical inertness, making it resistant to many common chemical reactions. it can undergo specific reactions under controlled conditions:

Scientific Research Applications

Organic Synthesis

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether serves as a solvent and reagent in organic synthesis. Its strong polarity and low boiling point make it an effective medium for reactions requiring specific conditions.

Case Study: Synthesis of Fluorinated Compounds

Research has demonstrated that this compound can facilitate the formation of fluorinated compounds through nucleophilic substitutions and other reactions. For instance, it has been utilized in the preparation of perfluorinated ethers which are crucial for developing advanced materials with unique properties such as thermal stability and chemical resistance .

Environmental Studies

Due to its classification as a PFAS compound, this compound is also studied for its environmental impact and behavior in various ecosystems.

Air Emissions Characterization

A recent study focused on characterizing PFAS emissions from thermal processes used in the manufacturing of fluoropolymer coatings. The research indicated that this compound is emitted during these processes as a thermal decomposition product of other PFAS compounds . This finding is significant for understanding the environmental implications of industrial emissions and developing strategies to mitigate PFAS pollution.

Biomedical Applications

This compound is also being explored for biomedical research applications. Its properties may be leveraged in drug delivery systems and diagnostic imaging due to its low toxicity compared to other fluorinated compounds.

Case Study: Drug Delivery Systems

In biopharmaceutical research, this compound has been investigated for use in drug formulations that require high stability and low reactivity with biological tissues. Its ability to form stable complexes with active pharmaceutical ingredients can enhance the efficacy and safety profiles of drugs .

Industrial Applications

The compound's utility extends into various industrial applications where its solvent properties are exploited.

Cleaning Agents

This compound has been identified as a potential cleaning agent due to its effectiveness in dissolving oils and greases without leaving residues. This application is particularly relevant in industries that require high cleanliness standards such as electronics manufacturing .

Mechanism of Action

The mechanism of action of heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether is primarily based on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity allow it to function effectively as a solvent and cleaning agent. In biological systems, its inertness ensures minimal interference with biological processes, making it a valuable tool in various applications .

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Fluorinated ethers share structural similarities but differ in substituent groups, impacting their physical and chemical behaviors. Below is a comparative analysis with selected analogs:

Compound CAS Molecular Formula Boiling Point (°C) Density (g/mL) Key Structural Differences
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether 3330-15-2 C₅HF₁₁O 40–42 1.538 Heptafluoropropyl + tetrafluoroethyl groups
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether (HFE-347) 406-78-0 C₄H₃F₇O 34–36 1.52 Shorter fluorinated chains (tetrafluoroethyl + trifluoroethyl)
1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (HFE-458) 16627-68-2 C₅H₄F₈O 98–100 1.62 Extended fluorinated chain (tetrafluoropropyl)
1,1,2,2-Tetrafluoroethyl glycidylether 85567-21-1 C₅H₆F₄O₂ 120–122 (estimated) N/A Epoxide functional group addition

Key Observations :

  • Longer fluorinated chains (e.g., HFE-458) increase boiling points and density due to stronger van der Waals interactions.
  • Functional groups like epoxides (e.g., glycidylether) introduce reactivity differences .

Stability and Degradation

  • This compound forms via HFPO-DA degradation in aprotic solvents (e.g., DMSO, acetone) with a half-life of ~1–5 hours . Its volatility and solvent-mediated degradation complicate toxicity testing .
  • HFE-347 and HFE-458: Limited degradation data available, but their structural stability is presumed higher due to lack of labile functional groups.

Environmental Impact

  • Heptafluoropropyl ether : Persistent in ecosystems; detected in emissions from fluorochemical plants .

Biological Activity

Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether (HFPE), also known as Fluoroether E-1, is a synthetic fluorinated compound with the molecular formula C5HF11O. It has garnered attention in various fields due to its unique properties and potential applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

HFPE is characterized by its colorless , odorless , and non-toxic nature. It exhibits excellent chemical stability and low reactivity under most conditions, making it suitable for various applications in chemistry and biology. The compound is typically synthesized through the reaction of heptafluoropropane with tetrafluoroethanol in the presence of a catalyst and an organic solvent .

Non-Toxic Nature

One of the most significant aspects of HFPE is its non-toxic profile, which has been highlighted in multiple studies. This characteristic makes it particularly useful in biological research, especially in the development of fluorinated pharmaceuticals. The compound's inertness allows it to be employed as a solvent without interfering with biological processes .

Applications in Drug Development

HFPE is being explored for its potential use in drug delivery systems and as a component in medical devices. Its stability and low reactivity facilitate its use in formulations where chemical interactions could compromise efficacy or safety .

The mechanism of action of HFPE primarily relies on its physical properties rather than specific molecular interactions. Its high thermal stability and low reactivity enable it to function effectively as a solvent and cleaning agent. In biological systems, this inertness ensures minimal interference with biological processes, making it a valuable tool for researchers .

Toxicological Studies

Recent toxicological assessments have indicated that HFPE has a low toxicity profile. A study conducted by the RIVM concluded that there is no significant health risk associated with exposure to HFPE for individuals living near production sites . However, it is essential to note that while acute toxicity appears low, long-term exposure effects are still under investigation.

Case Studies

  • GenX Chemicals Assessment : A report from the U.S. Environmental Protection Agency (EPA) evaluated various GenX chemicals, including HFPE. The findings suggested that while HFPE exhibits low toxicity, there are concerns regarding its persistence in the environment and potential accumulation in biological systems .
  • Animal Studies : Limited animal studies have been conducted on HFPE, primarily focusing on oral exposure routes. These studies have shown some liver effects at higher doses but generally support the notion of low toxicity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaToxicity ProfileApplications
This compoundC5HF11OLow toxicity; non-carcinogenicDrug delivery systems; cleaning agents
1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl etherC6H4F7OModerate toxicity; carcinogenic potential notedSolvent applications; industrial uses

Q & A

Q. What are the recommended safety protocols for handling heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear NIOSH- or EN 166-certified safety goggles, flame-retardant/antistatic lab coats, and EN 374-compliant gloves. Respiratory protection (e.g., N100/P3 filters) is required if ventilation is insufficient .
  • Engineering Controls: Use fume hoods with ≥100 ft/min face velocity to minimize inhalation exposure. Ensure spill containment kits are available .
  • Waste Management: Collect spills in labeled containers and dispose of via fluorinated waste streams compliant with local regulations (e.g., U.S. TSCA, EU REACH) .

Q. How should this compound be stored to maintain stability and prevent decomposition?

Methodological Answer:

  • Store in sealed, corrosion-resistant containers (e.g., PTFE-lined glass) at 15–25°C in dry, ventilated areas. Avoid UV light and incompatible materials (strong oxidizers, bases) to prevent degradation into HF or COF₂ .
  • Monitor storage conditions using temperature loggers and conduct quarterly FT-IR spectroscopy to detect early signs of hydrolysis or thermal degradation .

Q. What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • GC-MS: Use DB-624 or equivalent columns (30 m × 0.32 mm ID) with helium carrier gas (1.5 mL/min). Electron ionization (70 eV) enables identification via fragmentation patterns (e.g., m/z 169 [CF₃CO⁺]) .
  • NMR: ¹⁹F NMR (376 MHz, CDCl₃) reveals distinct shifts: δ -75 ppm (CF₃), -120 ppm (CF₂). ¹H NMR confirms ether linkage (δ 4.2–4.5 ppm) .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what methodologies assess its organ-specific toxicity?

Methodological Answer:

  • In Vitro Models: Use primary hepatocyte cultures (rat/human) to study metabolic activation via CYP450 enzymes. Measure fluorotelomer alcohol metabolites via LC-HRMS .
  • In Vivo Studies: Conduct OECD 407-compliant 28-day oral toxicity tests in rodents. Monitor kidney/liver histopathology and serum biomarkers (ALT, creatinine) .
  • Mechanistic Insight: Utilize transcriptomics (RNA-seq) to identify pathways like PPARα activation, linked to hepatic steatosis in EPA studies .

Q. What are the environmental persistence and degradation pathways of this compound under varying conditions?

Methodological Answer:

  • Hydrolysis Studies: React with Milli-Q water at pH 4–9 (25–60°C). Analyze by IC for fluoride ions and GC-MS for intermediates (e.g., trifluoroacetic acid) .
  • Advanced Oxidation: Evaluate UV/H₂O₂ or plasma treatments. Quantify defluorination efficiency via ¹⁹F NMR and assess mineralization via TOC analysis .
  • Field Monitoring: Deploy passive samplers (PUF/XAD-2) in wastewater discharge zones. Use EPA Method 533 (LC-MS/MS) with a reporting limit of 5 ng/L .

Q. How can researchers resolve contradictions in reported toxicity data between in vitro and in vivo models?

Methodological Answer:

  • Dose-Response Reconciliation: Compare NOAELs from rodent studies (e.g., 10 mg/kg/day ) with IC₅₀ values from HepG2 assays. Adjust for protein binding and metabolic clearance rates.
  • Interspecies Extrapolation: Apply physiologically based pharmacokinetic (PBPK) modeling to account for differences in absorption/distribution .
  • Meta-Analysis: Aggregate data from ECHA, EPA, and industry reports using PRISMA guidelines to identify bias or methodological variability .

Q. What experimental designs are optimal for studying its thermal stability and decomposition products?

Methodological Answer:

  • TGA/DSC: Heat samples at 10°C/min under N₂. Identify mass loss events (e.g., 40–100°C for volatilization, >200°C for HF release) .
  • Pyrolysis-GC-MS: Use a micro-furnace (600–800°C) coupled with a Restek Rxi-5Sil MS column. Quantify hazardous byproducts like perfluoroisobutylene .
  • Mitigation Strategies: Test stabilizers (e.g., triethylamine) at 1–5 wt% to inhibit acid-catalyzed degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether
Reactant of Route 2
Heptafluoropropyl 1,2,2,2-tetrafluoroethyl ether

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